5-(Difluoromethoxy)quinoline

描述

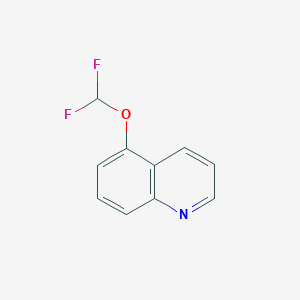

5-(Difluoromethoxy)quinoline is a useful research compound. Its molecular formula is C10H7F2NO and its molecular weight is 195.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(Difluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound features a quinoline core substituted with a difluoromethoxy group. This unique structure contributes to its biological activity, as the presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds.

Anticancer Activity

Research has shown that quinoline derivatives exhibit notable antiproliferative effects against various cancer cell lines. A study evaluated several quinoline derivatives, including this compound, for their activity against human cervical cancer (HeLa) and adenocarcinoma (HT29) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer agents .

Case Study: In Vitro Evaluation

In a comparative study, this compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent. The compound induced apoptosis in cancer cells, which was confirmed through flow cytometry analysis and mitochondrial membrane potential assays .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. A synthesis of related quinoline derivatives revealed that compounds containing the difluoromethoxy moiety exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| This compound | Moderate | High |

| 6-Bromo-5-nitroquinoline | High | Moderate |

| 6,8-Diphenylquinoline | Low | Low |

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays measuring radical scavenging activity. In vitro studies demonstrated that this compound effectively inhibited reactive oxygen species (ROS) production in human platelets and other cell lines, suggesting its potential role in mitigating oxidative stress-related diseases .

The mechanism underlying the antioxidant activity involves the modulation of cellular signaling pathways related to oxidative stress. Molecular docking studies indicate that this compound interacts with key proteins involved in ROS generation, thereby exerting a protective effect on cellular integrity .

科学研究应用

Quinoline derivatives, including 5-(difluoromethoxy)quinoline, are known for their diverse biological activities. Research has shown that quinoline compounds exhibit significant antimicrobial , antitumor , and anti-inflammatory properties:

- Antimicrobial Activity : Quinoline derivatives have been extensively studied for their antimicrobial effects against various pathogens. For instance, a study highlighted the synthesis of novel quinoline derivatives that demonstrated potent activity against both gram-positive and gram-negative bacteria . The introduction of difluoromethoxy groups can enhance the lipophilicity and permeability of these compounds, potentially improving their efficacy as antimicrobial agents.

- Antitumor Properties : The antiproliferative effects of quinoline derivatives have been investigated in cancer research. A study indicated that certain substituted quinolines exhibit strong antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and HT29 (adenocarcinoma) . The incorporation of the difluoromethoxy group may influence the compound's interaction with biological targets, enhancing its anticancer potential.

- Anti-inflammatory Effects : Quinoline-based compounds have also been evaluated for their anti-inflammatory properties. Research indicates that derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves advanced organic methodologies, including difluoromethylation techniques. Recent advancements in difluoromethylation processes have facilitated the selective installation of difluoromethyl groups onto quinoline scaffolds, enhancing their chemical diversity and biological potential .

Table 1: Summary of Synthesis Methods for this compound

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological profiles. SAR studies indicate that modifications to the quinoline structure can significantly alter its biological activity:

- Lipophilicity : The presence of a difluoromethoxy group increases lipophilicity, which can enhance membrane permeability and bioavailability .

- Target Interaction : Modifications can also affect how these compounds interact with specific biological targets, influencing their efficacy in therapeutic applications.

Case Studies and Research Findings

Numerous studies have documented the promising applications of this compound:

- A study on quinoline derivatives found that compounds with difluoromethoxy substitutions exhibited enhanced anticancer activity compared to their non-substituted counterparts .

- Research into antimicrobial quinolines demonstrated that introducing difluoromethoxy groups improved activity against resistant bacterial strains .

- Investigations into anti-inflammatory properties revealed that certain derivatives could effectively modulate cytokine production in vitro .

常见问题

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing 5-(Difluoromethoxy)quinoline with high purity?

- Answer : The synthesis typically involves condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with halogenated intermediates (e.g., 2-(chloromethyl)-3,4-dimethoxypyridine) in the presence of an inorganic base. Key steps include controlling oxidation to avoid overoxidation to sulfone derivatives (a common impurity). Purity is ensured via HPLC and NMR spectroscopy. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts .

Q. How should this compound be handled and stored to maintain stability?

- Answer : Store in airtight containers at -20°C in a desiccated environment to prevent hydrolysis or oxidation. Avoid exposure to light, moisture, and strong oxidizers. Use inert atmospheres (e.g., nitrogen) during handling. Stability assessments should include thermal gravimetric analysis (TGA) and accelerated degradation studies under varying pH and temperature conditions .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Answer : Use LC-MS for molecular weight confirmation, NMR (¹H/¹³C) for structural elucidation, and X-ray crystallography for absolute configuration determination. Impurity profiling requires high-resolution mass spectrometry (HRMS) and hyphenated techniques like LC-UV/IR .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives across assay systems be resolved?

- Answer : Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Use molecular docking studies to evaluate binding interactions with receptors (e.g., PCSK9 or quorum-sensing proteins). Validate findings with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

Q. What strategies optimize the pharmacokinetic properties of this compound-based therapeutics?

- Answer : Modify substituents on the quinoline core to enhance solubility (e.g., introducing polar groups) or reduce metabolic degradation (e.g., fluorination). Use in vitro models (e.g., liver microsomes) to assess metabolic stability and in silico tools (e.g., QSAR) to predict absorption and distribution .

Q. What mechanistic insights explain the stability of this compound under oxidative conditions?

- Answer : The difluoromethoxy group’s electron-withdrawing effects reduce susceptibility to oxidation. Stability studies using radical scavengers (e.g., BHT) and EPR spectroscopy can identify reactive intermediates. Compare degradation pathways in protic vs. aprotic solvents to elucidate kinetic parameters .

Q. How can computational methods improve the design of this compound derivatives for selective target inhibition?

- Answer : Employ molecular dynamics simulations to study ligand-receptor interactions (e.g., PCSK9 binding pockets). Use free-energy perturbation (FEP) calculations to predict substituent effects on binding affinity. Validate with synthetic analogs and crystallographic data .

Q. Experimental Design & Data Analysis

Q. What frameworks guide the formulation of research questions for studying this compound’s biological activity?

- Answer : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to define study scope. For mechanistic studies, use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with resource constraints .

Q. How should researchers design experiments to assess environmental impacts of this compound?

属性

IUPAC Name |

5-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVZIOHIIPGSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。